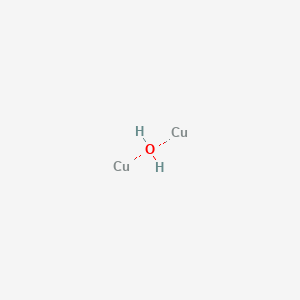

Cu-O-Cu Linkage

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cu-O-Cu Linkage is a useful research compound. Its molecular formula is Cu2H2O and its molecular weight is 145.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Oxidation Reactions Mediated by Dinuclear Cu₂O₂ Species

Dinuclear Cu₂O₂ complexes exhibit diverse reactivity depending on their bonding modes (e.g., side-on peroxo, bis-μ-oxo). Key findings include:

-

Phenol Oxidation :

-

Side-on peroxo (SPᴵᴵ,ᴵᴵ) and bis-μ-oxo (OOᴵᴵᴵ,ᴵᴵᴵ) complexes oxidize phenols via distinct pathways :

Cu₂O₂ Core Type Reactivity (vs. Phenols) Mechanism KIE SPᴵᴵ,ᴵᴵ 20–50× slower than OOᴵᴵᴵ,ᴵᴵᴵ ET-PT (slope −1.0) 1.2–1.6 OOᴵᴵᴵ,ᴵᴵᴵ Faster, higher selectivity HAT (slope −0.5) 1.5–2.0 -

End-on peroxo (EPᴵᴵ,ᴵᴵ) species enable C–H bond cleavage via concerted proton-electron transfer (CPET) .

-

-

Alcohol Oxidation :

Mononuclear Cuᴵᴵ-superoxo intermediates in Cu–O–Cu frameworks catalyze alcohol-to-aldehyde conversions with 99% selectivity, leveraging ligand-assisted H-atom abstraction .

Catalytic Cycles in Coupling Reactions

The Cu–O–Cu motif plays pivotal roles in cross-coupling and polymerization:

-

Ullmann Coupling :

-

Glaser Coupling :

Structural and Spectroscopic Insights

Crystallographic and kinetic studies reveal ligand-dependent stability and reactivity:

-

Thermodynamics of O₂ Binding :

-

Resonance Raman Spectroscopy :

Role in C–H Activation and Functionalization

Cu–O–Cu linkages lower energy barriers for C–H bond cleavage:

-

Methanol Reforming :

-

Hydrocarbon Oxidation :

Lewis acid-stabilized OOᴵᴵᴵ,ᴵᴵᴵ cores (e.g., L₂Cuᴵᴵᴵ₂(O²⁻)₂-Sc³⁺) enhance reactivity 10× vs. non-stabilized analogs .

Comparative Reactivity of Mononuclear vs. Dinuclear Systems

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for characterizing the structural parameters of Cu-O-Cu linkages in oxide materials?

- Methodological Answer : Synchrotron-based Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is widely used to probe the Cu-O-Cu bond angle and distance distribution in layered superconductors. This technique provides atomic-level resolution for in-plane angles, as demonstrated in studies of high-Tc cuprates . Pair EXAFS with X-ray Diffraction (XRD) to correlate local structural distortions with crystallographic data. For reproducibility, document beamline parameters (e.g., energy resolution, integration time) and validate findings against reference compounds with known geometries.

Q. How do synthesis conditions influence the formation of Cu-O-Cu linkages in perovskite-type oxides?

- Methodological Answer : Solid-state reaction methods under controlled oxygen partial pressure are critical for stabilizing Cu-O-Cu motifs. For example, annealing at 800–900°C in O₂ flow promotes Cu²⁺ oxidation and reduces oxygen vacancies. Monitor phase purity via Rietveld refinement of XRD patterns and confirm oxidation states using X-ray Photoelectron Spectroscopy (XPS). Include detailed thermal profiles and atmospheric conditions in protocols to ensure reproducibility .

Q. What computational methods are suitable for predicting the electronic properties of Cu-O-Cu systems?

- Methodological Answer : Density Functional Theory (DFT) with Hubbard-U corrections (e.g., DFT+U) is essential for modeling correlated electron behavior in Cu-O-Cu networks. Use hybrid functionals (e.g., HSE06) to improve bandgap accuracy. Validate calculations against experimental optical absorption spectra or Angle-Resolved Photoemission Spectroscopy (ARPES) data. Open-source tools like Quantum ESPRESSO or VASP are recommended for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions between magnetic susceptibility data and theoretical predictions for Cu-O-Cu antiferromagnetic systems?

- Methodological Answer : Discrepancies often arise from overlooked lattice dynamics or impurity phases. Perform neutron diffraction to directly measure spin correlations and compare with Monte Carlo simulations of Heisenberg models. Cross-validate with µSR (muon spin rotation) spectroscopy to detect local magnetic disorder. Document sample purity (>99.5%) and exclude diamagnetic contributions via control experiments .

Q. What strategies integrate multi-modal data (e.g., EXAFS, XRD, Raman) to clarify the role of Cu-O-Cu buckling in superconducting cuprates?

- Methodological Answer : Employ data fusion techniques, such as Principal Component Analysis (PCA), to identify correlations across datasets. For instance, EXAFS-derived bond angles can be mapped to XRD lattice parameters to isolate buckling effects. Use open-source platforms like Python’s SciPy or R for statistical integration. Share raw data in repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

Q. How do Cu-O-Cu bond angles modulate charge transfer efficiency in photocatalytic applications?

- Methodological Answer : Design a combinatorial library of cuprates with systematically varied angles via doping (e.g., Sr substitution in La₂CuO₄). Characterize charge carrier dynamics using transient absorption spectroscopy and correlate with DFT-calculated electronic density of states. Use in situ UV-Vis spectroscopy under illumination to track reaction intermediates. Publish full synthetic protocols and computational input files to enable replication .

Q. Data Management & Reproducibility

Q. What metadata standards are critical for sharing Cu-O-Cu linkage research data?

- Methodological Answer : Adopt domain-specific schemas such as CIF (Crystallographic Information Framework) for structural data and ISA-Tab for experimental workflows. Include instrumental calibration details (e.g., EXAFS beamline configuration) and raw data formats (e.g., .xy for spectroscopy). Use repositories like Materials Project or ICAT to ensure compliance with FAIR principles .

Q. How should researchers address incomplete or conflicting Cu-O-Cu bond angle data in published literature?

- Methodological Answer : Conduct a systematic review using databases like Web of Science or Scopus, filtering for studies with peer-reviewed experimental details (e.g., error margins in EXAFS fitting). Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to prioritize high-confidence datasets. For conflicting results, propose validation experiments (e.g., temperature-dependent PDF analysis) in open peer-review platforms .

Properties

Molecular Formula |

Cu2H2O |

|---|---|

Molecular Weight |

145.11 g/mol |

IUPAC Name |

copper;hydrate |

InChI |

InChI=1S/2Cu.H2O/h;;1H2 |

InChI Key |

LBJNMUFDOHXDFG-UHFFFAOYSA-N |

Canonical SMILES |

O.[Cu].[Cu] |

physical_description |

DryPowder; Liquid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.